![molecular formula C44H40N2 B12541389 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole) CAS No. 799269-70-8](/img/structure/B12541389.png)
9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole): is a complex organic compound with the molecular formula C52H56N2 and a molecular weight of 709.01 g/mol . This compound is known for its application in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) typically involves the following steps :
Starting Materials: The synthesis begins with 3,6-di-tert-butylcarbazole and 4,4’-dibromobiphenyl.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate (K2CO3), in a solvent like toluene.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
化学反应分析
Types of Reactions
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) has several scientific research applications :
Chemistry: Used as a host material in OLEDs for efficient solution-processed red and green phosphorescent devices.
Medicine: Investigated for use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of high-resolution flexible displays and solid-state lighting.
作用机制
The mechanism of action of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) involves its ability to act as an efficient host material in OLEDs . The compound facilitates energy transfer processes, enhancing the emission efficiency of phosphorescent dyes. The molecular structure allows for effective charge transport and exciton formation, leading to high luminescence .
相似化合物的比较
Similar Compounds
- 4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl
- 1,3-Bis(N-carbazolyl)benzene
- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl
Uniqueness
Compared to similar compounds, 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-tert-butyl-9H-carbazole) exhibits superior thermal stability and higher glass transition temperature, making it more suitable for high-performance OLED applications .
属性
CAS 编号 |
799269-70-8 |
|---|---|
分子式 |
C44H40N2 |
分子量 |
596.8 g/mol |
IUPAC 名称 |
3-tert-butyl-9-[4-[4-(3-tert-butylcarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C44H40N2/c1-43(2,3)31-19-25-41-37(27-31)35-11-7-9-13-39(35)45(41)33-21-15-29(16-22-33)30-17-23-34(24-18-30)46-40-14-10-8-12-36(40)38-28-32(44(4,5)6)20-26-42(38)46/h7-28H,1-6H3 |
InChI 键 |
NMDKRQAIKKMMSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=CC=CC=C86 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


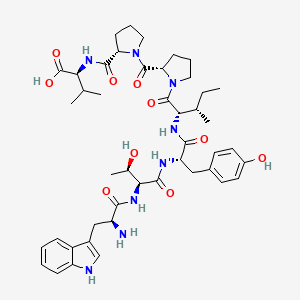
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
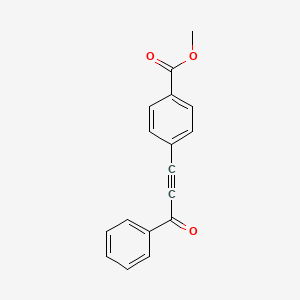
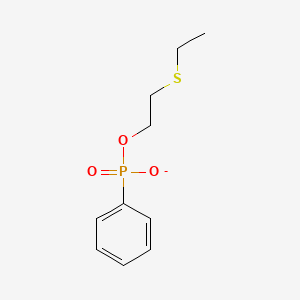

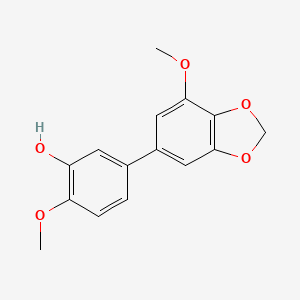
methanone](/img/structure/B12541348.png)
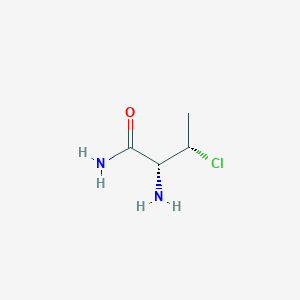
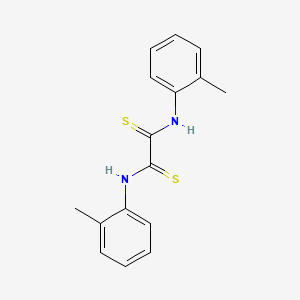
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)

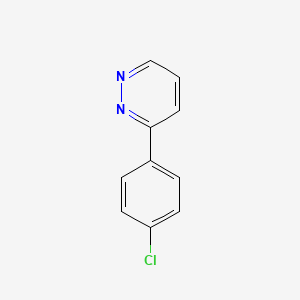
![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)
